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molecular formula C13H14N2O2 B8390856 1-(2-Hydroxypropyl)-4-Phenyl-1H-imidazole-2-carbaldehyde

1-(2-Hydroxypropyl)-4-Phenyl-1H-imidazole-2-carbaldehyde

Cat. No. B8390856
M. Wt: 230.26 g/mol
InChI Key: IELFTXQNBHSUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865711B2

Procedure details

In a closed vessel a slurry of 4-phenyl-1H-imidazole-2-carbaldehyde (200 mg, 1.16 mmol) and sodium carbonate (60 mg, 0.6 mmol) in ethanol (4 mL) was treated with propylene oxide (170 μL, 2.4 mmol) and heated at 100° C. for 3 h. The cooled solution was filtered and the solids washed with DCM. The volatiles were removed in vacuo to yield the crude title compound which was used without further purification (250 mg, 63%). LC-MS: m/z=231.5 (MH+), tR=0.41 min, method A
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
170 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]([CH:12]=[O:13])[NH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH2:20]1[O:23][CH:21]1[CH3:22]>C(O)C>[OH:23][CH:21]([CH3:22])[CH2:20][N:10]1[CH:11]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]=[C:9]1[CH:12]=[O:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(NC1)C=O
Name
Quantity
60 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
170 μL
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled solution was filtered
WASH
Type
WASH
Details
the solids washed with DCM
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(CN1C(=NC(=C1)C1=CC=CC=C1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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